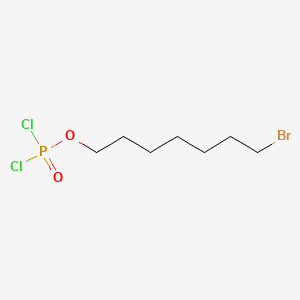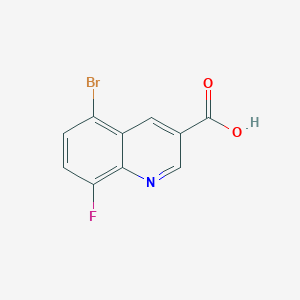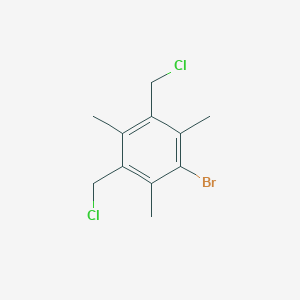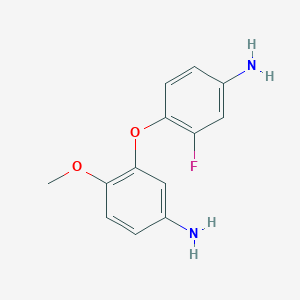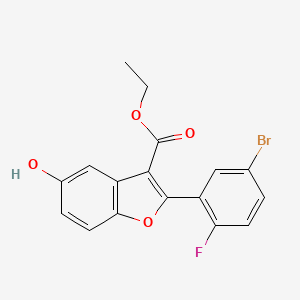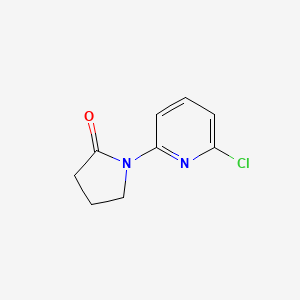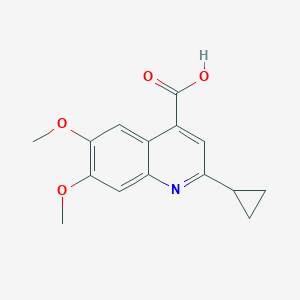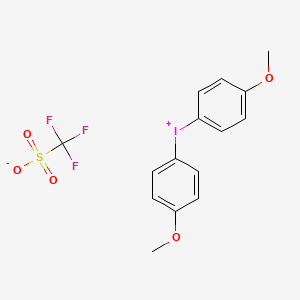
Bis(4-methoxyphenyl)iodonium Trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate: is an organoiodine compound widely used in organic synthesis. It is known for its role as an oxidizing agent and a reagent in various chemical reactions. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 4-methoxyphenyl iodide with a suitable oxidizing agent in the presence of trifluoromethanesulfonic acid. One common method includes the use of silver trifluoromethanesulfonate as the oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols, aldehydes, and other functional groups.
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include alcohols and aldehydes, with the reaction typically carried out in the presence of a base such as sodium hydroxide.
Substitution Reactions: Nucleophiles such as amines, thiols, and halides are commonly used, with reactions often performed in polar solvents like acetonitrile.
Coupling Reactions: Catalysts such as palladium or copper are used, with reactions conducted under inert atmosphere conditions.
Major Products:
Oxidation: The major products include ketones, carboxylic acids, and other oxidized derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as arylamines, arylthiols, and arylhalides.
Coupling: The products are typically biaryl compounds or heteroaryl derivatives.
科学研究应用
Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate involves the transfer of the aryl group from the iodine atom to the substrate. This process is facilitated by the electrophilic nature of the iodine center, which is activated by the electron-withdrawing trifluoromethanesulfonate group. The compound can form reactive intermediates such as iodonium ions, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate used.
相似化合物的比较
- Bis(4-methylphenyl)iodonium trifluoromethanesulfonate
- Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
- Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate
Comparison: Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate is unique due to the presence of methoxy groups, which can influence its reactivity and selectivity in chemical reactions. Compared to bis(4-methylphenyl)iodonium trifluoromethanesulfonate, the methoxy groups provide additional electron-donating effects, potentially enhancing the compound’s ability to participate in electrophilic aromatic substitution reactions. The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications.
属性
分子式 |
C15H14F3IO5S |
|---|---|
分子量 |
490.2 g/mol |
IUPAC 名称 |
bis(4-methoxyphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H14IO2.CHF3O3S/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI 键 |
UVESIIOEMWGOPI-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


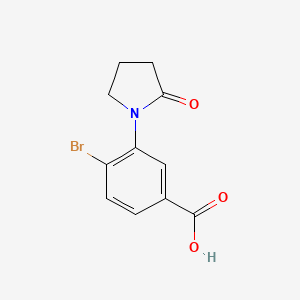
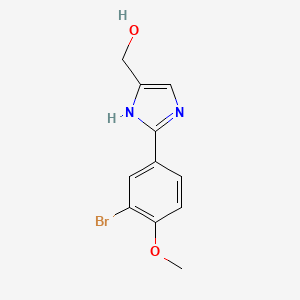

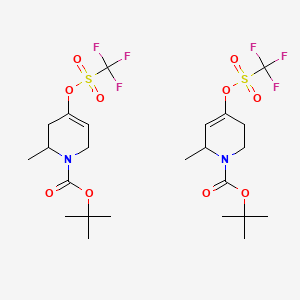
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
